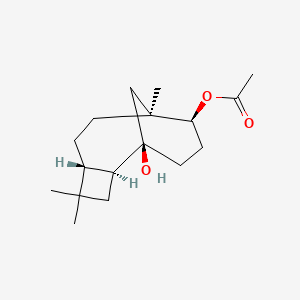

1,9-Caryolanediol 9-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H28O3 |

|---|---|

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate |

InChI |

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12-,13+,14+,16+,17-/m1/s1 |

Clé InChI |

LRFYCTLMXJJJHZ-UAHISNFZSA-N |

SMILES isomérique |

CC(=O)O[C@H]1CC[C@]2(C[C@@]1(CC[C@@H]3[C@@H]2CC3(C)C)C)O |

SMILES canonique |

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

1,9-Caryolanediol 9-acetate: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 1,9-Caryolanediol 9-acetate, a caryolane-type sesquiterpenoid. This document details the primary natural source, presents a thorough experimental protocol for its isolation and purification, and includes quantitative data where available. Additionally, this guide features diagrams illustrating the isolation workflow and a relevant biological signaling pathway, offering valuable insights for researchers in natural product chemistry and drug discovery.

Natural Source

The primary natural source of this compound is the plant species Sindora sumatrana Miq., belonging to the Leguminosae (Fabaceae) family. This tree is native to Sumatra. The compound, along with other sesquiterpenoids, has been isolated from the dried pods of this plant. While this compound is a known natural product from this source, detailed isolation of this specific compound is not explicitly outlined in readily available literature. However, the isolation of its parent compound, caryolane-1,9β-diol, and other related sesquiterpenoids from Sindora sumatrana has been described in detail. The protocol presented here is based on the established methods for isolating caryolane-type sesquiterpenoids from this plant.

Quantitative Data

Quantitative data regarding the specific yield of this compound from Sindora sumatrana is not extensively reported. The following table summarizes the general yields from the extraction and fractionation process that leads to the isolation of caryolane sesquiterpenoids.

| Extraction/Fractionation Step | Starting Material | Yield | Notes |

| Methanol (B129727) Extraction | 2.0 kg of dried pods | 245 g of crude extract | - |

| n-Hexane Fractionation | 245 g of crude extract | 75 g of n-hexane soluble fraction | - |

| Neutral Fraction | 75 g of n-hexane soluble fraction | 50 g | After removal of acidic components. |

| Silica (B1680970) Gel Column Chromatography | 50 g of neutral fraction | Multiple fractions | Eluted with a gradient of n-hexane and ethyl acetate (B1210297). Caryolane-type sesquiterpenoids are typically found in the more polar fractions. |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of caryolane-type sesquiterpenoids, including this compound, from the dried pods of Sindora sumatrana.

Plant Material and Extraction

-

Plant Material: Dried pods of Sindora sumatrana are collected and ground into a coarse powder.

-

Extraction: The powdered plant material (2.0 kg) is subjected to extraction with methanol (MeOH) at room temperature. The extraction is typically repeated three times to ensure exhaustive recovery of secondary metabolites. The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with n-hexane. The n-hexane soluble fraction, which contains the less polar compounds including sesquiterpenoids, is collected and concentrated.

-

Separation of Neutral and Acidic Components: The n-hexane fraction is treated with an aqueous solution of potassium hydroxide (B78521) (KOH) to separate acidic and neutral components. The neutral fraction, containing the target sesquiterpenoids, is recovered from the organic layer.

Chromatographic Isolation and Purification

-

Silica Gel Column Chromatography: The neutral fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified using preparative TLC with a suitable solvent system (e.g., n-hexane-EtOAc mixtures).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and acetate moieties.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

Caryolane sesquiterpenoids have been investigated for their anti-inflammatory properties. A potential mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Unveiling a Sesquiterpenoid: A Technical Guide to (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol 9-acetate

Introduction

(1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol 9-acetate, a sesquiterpenoid derivative with the common name 1,9-Caryolanediol 9-acetate, represents a class of intricate natural products. While the primary literature detailing the initial discovery and isolation of this specific acetate (B1210297) remains elusive within readily available scientific databases, its structural framework and the prevalence of related compounds in nature provide a strong foundation for understanding its chemical context and likely origins. This technical guide synthesizes the available information on this compound and its analogs, offering insights for researchers, scientists, and drug development professionals.

Chemical and Structural Context

The core of this molecule is a tricyclo[6.3.1.02,5]dodecane skeleton, characteristic of caryophyllane-type sesquiterpenoids. These compounds are widely distributed in the plant kingdom, particularly within the essential oils of the Cupressaceae family, which includes junipers and cypresses. The systematic name defines a precise stereochemistry at multiple chiral centers, indicating a specific three-dimensional arrangement that is crucial for its biological activity. The presence of a diol functionality and an acetate group suggests it is a downstream product of biosynthetic modifications of a primary sesquiterpene hydrocarbon.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Source/Basis |

| Molecular Formula | C₁₇H₂₈O₃ | Calculated |

| Molecular Weight | 280.41 g/mol | Calculated |

| Appearance | Likely a colorless oil or crystalline solid | Analogy to similar sesquiterpenoids |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate; sparingly soluble in water. | General solubility of sesquiterpenoids |

| Boiling Point | High, likely >200 °C at atmospheric pressure | Analogy to similar sesquiterpenoids |

| CAS Number | 155488-34-9 | Chemical Abstracts Service |

Probable Natural Sources and Biosynthesis

The discovery of numerous caryophyllane-type sesquiterpenoids in plants of the Cupressaceae family, such as Juniperus chinensis (Chinese Juniper) and Cryptomeria japonica (Japanese Cedar), strongly suggests that these are probable natural sources for (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol 9-acetate. The biosynthesis of caryophyllane sesquiterpenoids originates from farnesyl pyrophosphate (FPP), which undergoes a series of cyclization reactions to form the characteristic bicyclic core. Subsequent enzymatic oxidations and acetylations would then lead to the formation of the title diol acetate.

Caption: Generalized biosynthetic pathway of caryophyllane sesquiterpenoids.

Experimental Protocols: A General Approach to Isolation and Characterization

The following outlines a general experimental workflow for the isolation and characterization of sesquiterpenoids from plant material, based on common practices in phytochemistry.

1,9-Caryolanediol 9-acetate: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available physicochemical properties of 1,9-Caryolanediol 9-acetate. This sesquiterpenoid is a derivative of caryophyllane, a class of natural products that has garnered interest for its diverse biological activities. This document collates available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₃ | Supplier Data[1] |

| Molecular Weight | 280.4 g/mol | Supplier Data |

| CAS Number | 155488-34-9 | Supplier Data[1] |

| Physical Description | Powder | Supplier Certificate of Analysis[2] |

| Purity | >98% (via HPLC) | Supplier Certificate of Analysis[2] |

| Predicted Boiling Point | 353.3 ± 35.0 °C at 760 mmHg | Computational Prediction |

| Predicted Density | 1.1 ± 0.1 g/cm³ | Computational Prediction |

| Storage Temperature | -20°C or 2-8°C | Supplier Data[1] |

Spectroscopic and Analytical Data

A Certificate of Analysis from a commercial supplier indicates that the Nuclear Magnetic Resonance (NMR) spectrum is consistent with the proposed structure of this compound.[2] However, the actual spectral data is not publicly available.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, for the benefit of researchers, this section outlines general methodologies commonly employed for natural products.

General Protocol for Melting Point Determination

The melting point of a solid compound such as this compound (described as a powder) would typically be determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

General Protocol for Solubility Assessment

To determine the solubility of this compound, a standard protocol would involve adding a known amount of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by techniques like HPLC or UV-Vis spectroscopy.

General Protocol for Spectroscopic Analysis (NMR, Mass Spectrometry)

Structural elucidation of natural products like this compound relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired by dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Biological Context and Signaling Pathways

Currently, there are no specific studies detailing the biological activity or associated signaling pathways of this compound. However, the broader class of caryophyllane sesquiterpenoids, from which this compound is derived, has been the subject of considerable research.

Notably, β-caryophyllene, a parent compound, is known to be a selective agonist of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation and pain.[3] Various caryophyllane sesquiterpenoids have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] This provides a rationale for investigating the potential biological activities of this compound.

Due to the lack of specific data on the biological interactions of this compound, a diagram of its signaling pathways cannot be provided at this time.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or uncharacterized natural product like this compound.

References

- 1. 4,5-Dihydroblumenol A | CAS:155418-97-6 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Hydroxyfasudil hydrochloride | CAS:155558-32-0 | Rho-kinase inhibitor and vasodilator | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Istradefylline (KW-6002) | CAS:155270-99-8 | Selective A2A receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 3,6-Caryolanediol | 155485-76-0 | Benchchem [benchchem.com]

- 5. biobiopha.com [biobiopha.com]

A Technical Guide to the Preliminary Biological Screening of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the initial biological evaluation of 1,9-Caryolanediol 9-acetate, a natural product with potential therapeutic applications.[1][2] Given the limited publicly available data on the bioactivity of this specific compound, this document provides a detailed roadmap for conducting a preliminary screening, focusing on cytotoxicity and anti-inflammatory properties. The experimental protocols and data presentation formats described herein are based on established and widely accepted methodologies in the field of drug discovery.

Core Objective: Initial Biological Characterization

The primary goal of a preliminary biological screen is to ascertain the potential bioactivity and safety profile of a test compound. This initial assessment is crucial for determining whether further investigation and resource allocation for more in-depth preclinical studies are warranted. This guide focuses on two fundamental aspects of preliminary screening:

-

Cytotoxicity Assessment: To determine the concentration at which the compound exhibits toxicity to cells, a critical parameter for identifying a potential therapeutic window.

-

Anti-inflammatory Activity: To evaluate the compound's ability to modulate inflammatory responses, a key indicator for its potential use in treating a wide range of pathological conditions.

Data Presentation: Illustrative Screening Results

The following tables present hypothetical data for the preliminary biological screening of this compound. These tables are for illustrative purposes to demonstrate a clear and concise method for data presentation.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophage Cells

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 1 | 98.2 | 3.1 |

| 10 | 95.5 | 4.2 |

| 25 | 88.7 | 3.8 |

| 50 | 75.4 | 5.1 |

| 100 | 52.1 | 4.5 |

| 200 | 21.3 | 3.9 |

-

IC₅₀ Value: 112.5 µM (Hypothetical)

Table 2: Anti-inflammatory Activity of this compound

| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Standard Deviation |

| 1 | 10.5 | 2.5 |

| 10 | 25.8 | 3.1 |

| 25 | 48.2 | 4.0 |

| 50 | 72.1 | 3.5 |

| 100 | 85.6 | 2.8 |

-

IC₅₀ Value: 26.8 µM (Hypothetical)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard and widely published procedures.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3][5] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[6]

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24 hours under the same conditions.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8][9] The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[7]

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

DMEM, FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[7]

-

Sodium Nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[7]

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[7] Include a control group with cells treated with LPS only.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate.[7]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[7]

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as:

-

NO Inhibition (%) = [(NO concentration in LPS-treated cells - NO concentration in compound- and LPS-treated cells) / NO concentration in LPS-treated cells] x 100

-

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Concluding Remarks

The preliminary biological screening of novel compounds such as this compound is a critical first step in the drug discovery pipeline. The methodologies and data presentation formats outlined in this guide provide a robust framework for an initial assessment of cytotoxicity and anti-inflammatory potential. The findings from these initial screens will be instrumental in guiding future research directions, including mechanism of action studies, in vivo efficacy models, and further lead optimization. It is important to note that similar compounds, such as linalool (B1675412) and linalyl acetate (B1210297), have demonstrated anti-inflammatory properties, suggesting that terpenoid structures like this compound are promising candidates for further investigation.[10][11]

References

- 1. This compound - Immunomart [immunomart.com]

- 2. targetmol.cn [targetmol.cn]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. dovepress.com [dovepress.com]

- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 10. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Caryolane Sesquiterpenoids: A Comprehensive Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caryolane sesquiterpenoids, a significant class of bicyclic sesquiterpenes, are widely distributed throughout the plant kingdom and have also been identified in marine organisms. Characterized by a unique bicyclo[7.2.0]undecane carbon skeleton, these natural products have garnered considerable attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of caryolane sesquiterpenoids, focusing on their biosynthesis, isolation, structure elucidation, synthesis, and biological activities, with a particular emphasis on their potential for drug development.

Biosynthesis of Caryolane Sesquiterpenoids

The biosynthesis of caryolane sesquiterpenoids originates from the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The initial and key step in the formation of the caryolane skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. A notable example is the biosynthesis of (+)-caryolan-1-ol, which proceeds through the intermediate (+)-β-caryophyllene. The enzyme (+)-caryolan-1-ol synthase first catalyzes the cyclization of FPP to form (+)-β-caryophyllene. Subsequently, a proton attack on the C-8/C-9 double bond of (+)-β-caryophyllene initiates a second cyclization and the addition of a water molecule to yield (+)-caryolan-1-ol.

Isolation and Structure Elucidation

The isolation of caryolane sesquiterpenoids from natural sources typically involves a multi-step process beginning with the extraction of the plant or marine organism material, followed by chromatographic separation and purification.

Experimental Protocol: General Isolation of Caryolane Sesquiterpenoids from Plant Material

1. Extraction:

-

Air-dried and powdered plant material (e.g., 1 kg) is macerated with a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for 72 hours.

-

The extraction process is repeated three times to ensure exhaustive extraction.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The fractions are then subjected to a series of chromatographic techniques for further purification.

-

Column Chromatography: Silica (B1680970) gel column chromatography is commonly employed, using a gradient elution system of solvents like n-hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): This technique can be used for the final purification of the isolated compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for the final purification and to ensure the purity of the isolated caryolane sesquiterpenoids.

4. Structure Elucidation:

-

The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Spectroscopic Data

The complete ¹H and ¹³C NMR data are crucial for the unambiguous identification of caryolane sesquiterpenoids. The following table provides the ¹H and ¹³C NMR data for caryophyllene oxide, a representative caryolane sesquiterpenoid.

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 51.3 | 1.85 (m) |

| 2 | 39.8 | 2.05 (m), 1.60 (m) |

| 3 | 34.1 | 1.95 (m), 1.25 (m) |

| 4 | 59.8 | - |

| 5 | 63.8 | 2.88 (dd, 10.5, 4.0) |

| 6 | 30.2 | 2.20 (m), 1.40 (m) |

| 7 | 27.0 | 2.30 (m), 1.50 (m) |

| 8 | 151.9 | - |

| 9 | 48.7 | 2.60 (m) |

| 10 | 39.2 | 2.35 (m), 1.45 (m) |

| 11 | 34.0 | - |

| 12 | 112.9 | 4.97 (s), 4.85 (s) |

| 13 | 21.6 | 1.20 (s) |

| 14 | 29.8 | 1.00 (s) |

| 15 | 16.9 | 0.98 (s) |

Synthesis of Caryolane Sesquiterpenoids

The chemical synthesis of caryolane sesquiterpenoids is an active area of research, often utilizing readily available natural products as starting materials. A common precursor for the synthesis of many caryolane derivatives is β-caryophyllene.

Experimental Protocol: Synthesis of Caryolan-1-ol from a Sesquiterpene Fraction

This protocol is adapted from an industrial process and outlines the key transformation.

1. Isomerization and Hydration:

-

A sesquiterpene fraction rich in β-caryophyllene is treated with a catalytic amount of a strong acid, such as sulfuric acid, in a suitable solvent.

-

The reaction mixture is stirred at a controlled temperature to promote the acid-catalyzed isomerization and hydration of β-caryophyllene.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

2. Work-up and Purification:

-

The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, followed by recrystallization to afford pure caryolan-1-ol.

Pharmacological Activities

Caryolane sesquiterpenoids exhibit a wide range of promising pharmacological activities, making them attractive candidates for drug discovery.

Anti-inflammatory Activity

Several caryolane-related sesquiterpenoids have demonstrated significant anti-inflammatory properties. For instance, antipacid B and rumphellolide L, isolated from the soft coral Rumphella antipathes, have been shown to inhibit the generation of superoxide (B77818) anions and the release of elastase in human neutrophils.

| Compound | Bioactivity | IC₅₀ (µM) |

| Antipacid B | Superoxide anion inhibition | 11.22 |

| Elastase release inhibition | 23.53 | |

| Rumphellolide L | Elastase release inhibition | 7.63 |

Anticancer Activity

The anticancer potential of caryolane sesquiterpenoids has been extensively investigated. β-Caryophyllene and its oxide have shown cytotoxic effects against various cancer cell lines. A novel sesquiterpene isolated from Aquilaria sinensis has also demonstrated potent anticancer activity against human breast cancer cells.

| Compound | Cell Line | IC₅₀ |

| β-Caryophyllene | Colorectal cancer cells (HCT 116) | 19 µM |

| Compound 3 (from A. sinensis) | Human breast cancer cells (MCF-7) | 2.834 µM |

| Human breast cancer cells (MDA-MB-231) | 1.545 µM |

Mechanism of Action: Apoptosis Induction by Caryophyllene Oxide

One of the key mechanisms underlying the anticancer activity of caryolane sesquiterpenoids is the induction of apoptosis. Studies on β-caryophyllene oxide in A549 lung cancer cells have revealed a signaling cascade that leads to programmed cell death. Treatment with β-caryophyllene oxide leads to the upregulation of tumor suppressor proteins p53 and p21. This, in turn, modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (caspase-9, -7, and -3), ultimately resulting in cell cycle arrest and apoptosis.[1]

Conclusion

Caryolane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of inflammation and cancer, warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their natural origins to their mechanisms of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating the advancement of caryolane sesquiterpenoids from laboratory research to clinical applications.

References

The Therapeutic Potential of Sindora sumatrana Compounds: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sindora sumatrana, a tree native to Sumatra, has been a subject of phytochemical investigation, revealing a variety of compounds with potential therapeutic relevance. This technical guide provides an in-depth analysis of the known bioactive compounds isolated from Sindora sumatrana, with a primary focus on their anti-inflammatory and potential anticancer activities. Detailed experimental protocols for the key bioassays are provided, and the known signaling pathways are illustrated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of natural products derived from Sindora sumatrana.

Introduction

Natural products continue to be a significant source of inspiration for the development of new therapeutic agents. Sindora sumatrana Miq., belonging to the Fabaceae family, is a plant species that has yielded a number of di- and sesquiterpenoids. Among these, clerodane diterpenoids have emerged as a class of compounds with notable biological activities. This whitepaper synthesizes the current scientific literature on the compounds isolated from Sindora sumatrana, their demonstrated therapeutic effects, and the experimental methodologies used to adduce these activities.

Bioactive Compounds from Sindora sumatrana

Activity-guided fractionation of extracts from the pods of Sindora sumatrana has led to the isolation of several di- and sesquiterpenoids. The primary bioactive compound identified to date is a clerodane diterpenoid, while other related compounds have been found to be inactive in the specific assays conducted.

Table 1: Compounds Isolated from Sindora sumatrana and their Anti-Inflammatory Activity

| Compound Name | Compound Type | Bioactivity (Inhibition of LPS-induced NO production) | IC50 (µM) |

| (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid | Clerodane Diterpenoid | Active | 51.6[1] |

| (+)-2-oxokolavenic acid | trans-Clerodane Diterpenoid | Inactive | - |

| (+)-3,13-clerodadiene-16,15-olide-18-oic acid | Clerodane Diterpenoid | Inactive | - |

| (+)-7β-acetoxy-3,13-clerodadiene-16,15-olide-18-oic acid | Clerodane Diterpenoid | Inactive | - |

| (+)-7β-acetoxy-16-hydroxy-3,13-clerodadiene-16,15-olide-18-oic acid | Clerodane Diterpenoid | Inactive | - |

| β-caryophyllene oxide | Sesquiterpenoid | Inactive | - |

| clovane-2β,9β-diol | Sesquiterpenoid | Inactive | - |

| caryolane-1,9β-diol | Sesquiterpenoid | Inactive | - |

Therapeutic Relevance and Preclinical Evidence

The therapeutic potential of compounds from Sindora sumatrana has been primarily investigated in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The clerodane diterpenoid, (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid , has demonstrated noteworthy anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with an IC50 value of 51.6 µM[1]. Overproduction of NO is a key feature of inflammatory and autoimmune diseases, and its inhibition is a validated therapeutic strategy.

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways converge to induce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO. Clerodane diterpenoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which likely underlies the observed reduction in NO production[2].

Figure 1: Proposed mechanism of anti-inflammatory action.

Potential Anticancer Activity: Overcoming Multidrug Resistance

The same active compound, (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid , has been shown to inhibit the function of P-glycoprotein (P-gp) in an adriamycin-resistant human breast cancer cell line (MCF-7/ADR)[3]. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR), a major challenge in cancer treatment. This compound enhanced the accumulation of the chemotherapeutic agent daunomycin in resistant cells and significantly decreased its efflux, resulting in a lower IC50 value for daunomycin[3]. This suggests that this clerodane diterpenoid could be developed as an agent to reverse MDR.

Figure 2: Inhibition of P-glycoprotein-mediated drug efflux.

Cytotoxic, Antioxidant, and Antimicrobial Activities

While clerodane diterpenoids as a class have been reported to possess cytotoxic, antioxidant, and antimicrobial properties, specific quantitative data for compounds isolated from Sindora sumatrana in these areas are currently lacking in the scientific literature. Further research is warranted to explore these potential therapeutic avenues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the key assays mentioned in this whitepaper.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to screen for compounds with anti-inflammatory potential by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated from a dose-response curve.

Figure 3: Workflow for the nitric oxide inhibition assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

These assays are used to evaluate the free radical scavenging capacity of a compound.

-

DPPH Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at 517 nm.

-

-

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

-

Mix various concentrations of the test compound with the diluted ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a short incubation period.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated for both assays, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Culture: Grow bacterial or fungal strains in appropriate broth media.

-

Assay Procedure (Broth Microdilution Method):

-

Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observe the wells for visible turbidity, which indicates microbial growth.

-

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The compounds isolated from Sindora sumatrana, particularly the clerodane diterpenoid (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid, have shown promising anti-inflammatory and P-glycoprotein inhibitory activities. These findings suggest potential applications in the development of new treatments for inflammatory diseases and as adjuvants in cancer chemotherapy to overcome multidrug resistance.

However, significant research gaps remain. The cytotoxic, antioxidant, and antimicrobial potential of compounds from Sindora sumatrana has not been thoroughly investigated. Future research should focus on:

-

Comprehensive Bioactivity Screening: A systematic evaluation of all isolated compounds for their cytotoxic, antioxidant, and antimicrobial activities, including the determination of IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the active compounds, particularly their effects on the NF-κB and MAPK pathways in the context of inflammation and cancer.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

-

Structural Modification and SAR Studies: Synthesis of analogues of the active compounds to establish structure-activity relationships (SAR) and optimize their therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ethnobotanical Uses of Sindora sumatrana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sindora sumatrana, a member of the Fabaceae family native to Sumatra, Indonesia, is a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known ethnobotanical applications, phytochemical composition, and pharmacological activities of Sindora sumatrana and related species within the Sindora genus. Detailed experimental protocols for key bioassays are presented, and the underlying mechanisms of action of its bioactive constituents are illustrated through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in the fields of ethnobotany, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this plant species.

Introduction

Sindora sumatrana Miq., commonly known as "sindur" or "tampar hantu" in Indonesia, is a tree species found primarily in the wet tropical biome of Sumatra.[1] While specific ethnobotanical documentation for S. sumatrana is limited, the broader Sindora genus has a history of use in traditional practices across Southeast Asia. This guide synthesizes the available information on S. sumatrana and its congeners to provide a comprehensive understanding of its potential for medicinal applications.

Ethnobotanical Uses

While detailed traditional medicinal uses of Sindora sumatrana are not extensively documented, related species in the same genus offer valuable insights into its potential applications. The wood-oil of several Sindora species is traditionally used to treat skin diseases. For instance, the oil from Sindora coriacea has been used in paints, for caulking boats, and as a source of illumination.[2] The seeds of a related species, Sindora wallichii, are a component of a traditional Indonesian jamu used for blood rejuvenation and to aid in womb repositioning after childbirth. The fruit of Sindora siamensis is known to be edible, and its bark has been used as a dye for fishing nets. In South Sumatra, the Fabaceae family, to which Sindora belongs, is one of the most predominantly used plant families in traditional medicine, with various parts of the plants being boiled to extract bioactive compounds.[3]

Phytochemical Composition

Phytochemical investigations of Sindora sumatrana have revealed the presence of a variety of bioactive compounds. A screening of the fruit identified the presence of triterpenoids, alkaloids, saponins, tannins, and phenolic compounds.[4][5] Analysis of the seed oil indicated that it is rich in 9-octadecenoic acid (oleic acid), accounting for 44.31% of its composition.[4][5] Furthermore, studies on the dried pods of S. sumatrana have led to the isolation and identification of several sesquiterpenoids.[6]

A study on the leaves of a closely related species, Sindora siamensis var. maritima, resulted in the isolation of two new glycosides, sindosides A and B, along with eleven other known metabolites.[7]

Table 1: Phytochemical Composition of Sindora sumatrana Fruit and Seed Oil [4][5]

| Plant Part | Phytochemical Class/Compound | Percentage/Presence |

| Fruit | Triterpenoids | Present |

| Alkaloids | Present | |

| Saponins | Present | |

| Tannins | Present | |

| Phenolics | Present | |

| Seed Oil | 9-Octadecenoic acid (Oleic acid) | 44.31% |

| Other unidentified compounds | 55.69% |

Pharmacological Activities

Research into the pharmacological properties of compounds isolated from the Sindora genus has demonstrated promising antimicrobial and α-glucosidase inhibitory activities.

Antimicrobial Activity

In a study on Sindora siamensis var. maritima, isolated compounds were tested for their antimicrobial effects. One of the identified compounds selectively inhibited the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. Another compound showed weak inhibition against the bacteria Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus, with an MIC value of 128 μg/mL for all three strains.[7]

Table 2: Antimicrobial Activity of Compounds from Sindora siamensis var. maritima [7]

| Compound | Microbial Strain | MIC (μg/mL) |

| Compound 8 | Candida albicans | 64 |

| Compound 11 | Enterococcus faecalis | 128 |

| Staphylococcus aureus | 128 | |

| Bacillus cereus | 128 |

α-Glucosidase Inhibitory Activity

Several compounds isolated from Sindora siamensis var. maritima exhibited significant α-glucosidase inhibitory activity, with IC50 values more potent than the positive control, acarbose.[7] This suggests potential applications in the management of type 2 diabetes.

Table 3: α-Glucosidase Inhibitory Activity of Compounds from Sindora siamensis var. maritima [7]

| Compound | IC50 (μM) |

| Sindoside A | 14.42 ± 0.21 |

| Sindoside B | 30.62 ± 0.18 |

| Compound 8 | 25.75 ± 0.33 |

| Compound 9 | 18.91 ± 0.27 |

| Compound 11 | 22.14 ± 0.15 |

| Acarbose (Positive Control) | 46.78 ± 1.37 |

Experimental Protocols

Phytochemical Screening

A general protocol for the qualitative phytochemical screening of plant extracts involves the following steps:

-

Preparation of Extract: The plant material (e.g., fruits) is dried, powdered, and then extracted with a suitable solvent (e.g., ethanol) using a Soxhlet apparatus. The solvent is then evaporated to obtain the crude extract.

-

Test for Triterpenoids (Salkowski's Test): The extract is mixed with chloroform (B151607) and a few drops of concentrated sulfuric acid are added along the sides of the test tube. The formation of a reddish-brown color at the interface indicates the presence of triterpenoids.

-

Test for Alkaloids (Dragendorff's Reagent): The extract is acidified with dilute hydrochloric acid and then treated with Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

Test for Saponins (Froth Test): The extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.

-

Test for Tannins (Ferric Chloride Test): The extract is treated with a few drops of ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.

-

Test for Phenolics (Ferric Chloride Test): A small amount of the extract is dissolved in water and a few drops of ferric chloride solution are added. A deep blue or black color indicates the presence of phenolics.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8][9][10][11][12]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

α-Glucosidase Inhibitory Assay[13][14][15][16][17]

-

Preparation of Solutions: Solutions of α-glucosidase enzyme, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Assay Procedure: The test compound is pre-incubated with the α-glucosidase enzyme solution in a 96-well plate. The reaction is initiated by adding the pNPG substrate.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

-

Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Mechanisms of Action (Visualized with Graphviz)

α-Glucosidase Inhibition

Alpha-glucosidase inhibitors act by competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine.[8][9][10][11] This slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.[12]

References

- 1. Sindora sumatrana Miq. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencebiology.org [sciencebiology.org]

- 4. conf.unnes.ac.id [conf.unnes.ac.id]

- 5. [PDF] Skrining Fitokimia Ekstrak Buah dan Komposisi Kimia Minyak Biji Sparantu (Sindora sumatrana Miq.) = Phytochemical Screening Fruit Extracts and Chemical Composition of Sparantu (Sindora sumatrana Miq.) Seed Oil | Semantic Scholar [semanticscholar.org]

- 6. Constituents of Sindora sumatrana MIQ.I. Isolation and NMR Spectral Analysis of Sesquiterpenes from the Dried Pods [jstage.jst.go.jp]

- 7. Chemical constituents from the leaves of Sindora siamensis var. maritima and their antimicrobial and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Alpha glucosidase inhibitor | Diabetes UK [diabetes.org.uk]

An In-depth Technical Guide to the Solubility and Stability of 1,9-Caryolanediol 9-acetate and Related Caryophyllane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility and stability characteristics pertinent to 1,9-Caryolanediol 9-acetate, a member of the caryophyllane class of sesquiterpenoids. Due to the limited specific data for this compound, this document leverages data from the closely related and extensively studied (-)-Caryophyllene oxide to infer and predict its physicochemical properties. The guide includes tabulated solubility data in various solvents, detailed experimental protocols for solubility and stability determination, and visual diagrams of relevant biological signaling pathways. This document is intended to equip researchers and drug development professionals with the necessary information to effectively work with and formulate caryophyllane-based compounds.

Physicochemical Properties of Caryophyllane Sesquiterpenoids

This compound (CAS: 155488-34-9; Molecular Formula: C₁₇H₂₈O₃) is a sesquiterpenoid acetate (B1210297). Its structure, featuring a bulky tricyclic core and an acetate group, suggests it is a lipophilic molecule with limited aqueous solubility. The stability of the ester linkage may be susceptible to hydrolysis under acidic or basic conditions.

General storage recommendations from suppliers for this compound include storage at -20°C or 2-8°C in a dry, sealed container, indicating potential sensitivity to temperature and moisture.

Solubility Profile

While specific quantitative solubility data for this compound is unavailable, the solubility of the related compound (-)-Caryophyllene oxide provides valuable insights.

Table 1: Quantitative Solubility Data for (-)-Caryophyllene oxide

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~30 | [1] |

| Dimethyl Sulfoxide (DMSO) | ~10 | [1] |

| Dimethylformamide (DMF) | ~20 | [1] |

| 1:3 Solution of Ethanol:PBS (pH 7.2) | ~0.25 | [1] |

| Water | Insoluble | [2][3] |

| Supercritical Carbon Dioxide (308.15 K) | 24.9 - 299.94 x 10⁻³ (mole fraction) | [4][5] |

| Supercritical Carbon Dioxide (318.15 K) | 2.542 - 102.359 x 10⁻³ (mole fraction) | [4][5] |

Stability Profile

The stability of terpenoid acetates is influenced by temperature, pH, light, and the presence of oxidative or hydrolytic conditions. The ester linkage in this compound is a potential site for degradation.

General Stability Considerations for Terpenoid Acetates:

-

Hydrolysis: The acetate group can be hydrolyzed to the corresponding alcohol (1,9-Caryolanediol) and acetic acid. This process is accelerated in acidic or basic solutions.

-

Oxidation: The terpene core may be susceptible to oxidation, especially if exposed to air and light over extended periods.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. Supplier recommendations for cold storage (-20°C or 2-8°C) should be strictly followed.

A study on terpenoid-derived secondary ozonides, which also contain oxygenated functionalities, indicated that some of these compounds can be remarkably stable in aqueous:organic mixtures, persisting for over a week at room temperature.[6][7][8] This suggests that the core terpenoid structure can possess considerable stability.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of lipophilic natural products like this compound.

Protocol for Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, PBS)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved material settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol for Stability Testing (Accelerated and Long-Term)

This protocol is based on general principles for stability testing of natural products and active pharmaceutical ingredients.[10][11]

Materials:

-

This compound

-

Selected solvent systems or solid-state formulation

-

Environmental chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC) for potency and impurity analysis

Procedure:

-

Prepare samples of this compound in the desired formulation or as a pure compound.

-

Divide the samples into different groups for storage under various conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

For photostability testing, expose a sample to a light source according to ICH Q1B guidelines.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for:

-

Appearance: Visual inspection for color change, precipitation, etc.

-

Potency: Quantification of the remaining this compound.

-

Degradation Products: Identification and quantification of any new peaks in the chromatogram.

-

-

Establish a stability profile and determine the shelf-life or re-test period.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Flow for Stability Testing

Caption: Logical Flow of a Stability Testing Program.

Signaling Pathways Modulated by Caryophyllane Sesquiterpenoids

Caryophyllane sesquiterpenoids like β-caryophyllene and caryophyllene (B1175711) oxide have been shown to modulate key signaling pathways involved in inflammation and cancer.

Caption: Modulation of PI3K/AKT/mTOR and MAPK Signaling Pathways.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be extrapolated from closely related caryophyllane sesquiterpenoids. It is anticipated to be a lipophilic compound with good solubility in organic solvents and poor solubility in aqueous media. Its stability is likely influenced by the hydrolytic susceptibility of the acetate group and potential for oxidation of the terpene core. The provided experimental protocols offer a robust framework for researchers to determine the precise physicochemical properties of this compound, facilitating its effective use in research and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Caryophyllene oxide | C15H24O | CID 1742210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchmap.jp [researchmap.jp]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: A Proposed Synthesis Protocol for 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed multi-step synthesis for 1,9-Caryolanediol 9-acetate, a derivative of the natural sesquiterpene caryophyllene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a sesquiterpenoid derivative with potential applications in pharmaceutical research. Its synthesis involves the stereoselective functionalization of the caryophyllane skeleton, a challenging task due to the conformational flexibility and reactivity of its nine-membered ring. This protocol details a proposed three-step synthesis starting from the readily available natural product, (-)-β-caryophyllene. The synthesis involves an initial epoxidation, followed by a regioselective hydrolysis of the resulting epoxide to form the target diol, and concludes with a selective acetylation.

Proposed Synthesis Pathway

The proposed synthetic route to this compound is depicted in the workflow diagram below.

Application Note: HPLC Analysis for Purity Determination of 1,9-Caryolanediol 9-acetate

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpene derivative of caryophyllene, a class of natural products with significant interest in pharmaceutical and life sciences research. Ensuring the purity of such compounds is critical for accurate biological and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used technique for the analysis of sesquiterpenes and their derivatives.

Principle

The method employs a reversed-phase HPLC system to separate this compound from potential impurities. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its non-polar nature, this compound is retained on the column and then eluted by the organic mobile phase. Detection is achieved using a UV detector at a low wavelength, as many sesquiterpenoids lack strong chromophores.[1] The peak area of the analyte is proportional to its concentration, allowing for the calculation of purity.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)[2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Mobile Phase

-

Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v).

-

Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent air bubbles in the system.

4. Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

-

From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

-

Filter the working standard solution through a 0.45 µm syringe filter before injection.

5. Preparation of Sample Solution

-

Accurately weigh approximately 10 mg of the this compound sample to be tested.

-

Dissolve the sample in 10 mL of methanol in a volumetric flask.

-

Dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

6. HPLC Operating Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector Wavelength | 210 nm |

| Run Time | 20 minutes |

7. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

-

The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

-

The tailing factor for the this compound peak is not more than 2.0.

-

The theoretical plate count is not less than 2000.

8. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a structured table for clear comparison and reporting.

Table 1: Summary of HPLC Analysis Data for this compound Purity

| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |

| Standard | e.g., 8.5 | e.g., 1250000 | e.g., 99.8 | - |

| Sample 1 | e.g., 8.5 | e.g., 1235000 | e.g., 98.5 | 98.5 |

| Sample 2 | e.g., 8.5 | e.g., 1240000 | e.g., 99.0 | 99.0 |

Mandatory Visualization

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Notes & Protocols: Structural Elucidation of 1,9-Caryolanediol 9-acetate using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products.[1][2] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid derivative. The protocols outlined here cover sample preparation, data acquisition, and interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

Chemical Structure

Figure 1. Chemical structure of this compound.

Data Presentation: NMR Assignments

The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | 52.1 | 1.65 | m | C-2, C-8, C-9, C-11 | H-2, H-8 |

| 2 | 28.3 | 1.50, 1.82 | m, m | C-1, C-3, C-4 | H-1, H-3 |

| 3 | 39.4 | 1.45, 1.95 | m, m | C-2, C-4, C-5 | H-2, H-4 |

| 4 | 72.8 | - | - | - | - |

| 5 | 50.2 | 1.78 | m | C-3, C-4, C-6, C-12, C-13 | H-6 |

| 6 | 29.5 | 1.60, 2.10 | m, m | C-5, C-7, C-8 | H-5, H-7 |

| 7 | 40.1 | 1.55, 1.90 | m, m | C-6, C-8, C-9 | H-6, H-8 |

| 8 | 48.5 | 1.88 | m | C-1, C-7, C-9, C-10, C-11 | H-1, H-7 |

| 9 | 81.5 | 4.95 | dd (10.5, 4.5) | C-1, C-7, C-8, C-10, C-11, C-1' | H-1, H-8 |

| 10 | 34.2 | 1.25, 1.60 | m, m | C-1, C-8, C-9, C-11 | H-1 |

| 11 | 35.1 | - | - | - | - |

| 12 | 30.5 | 1.05 | s | C-4, C-5, C-11, C-13 | - |

| 13 | 22.8 | 1.02 | s | C-4, C-5, C-11, C-12 | - |

| 14 | 17.1 | 0.98 | s | C-1, C-10, C-11 | - |

| 15 | 21.4 | 2.05 | s | C-1' | - |

| 1' (C=O) | 170.5 | - | - | - | - |

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves the following steps:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate, typically around 4.5 cm.[3]

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

COSY:

-

Pulse Program: cosygpqf

-

Number of Scans: 8

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm in both dimensions

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 16

-

Data Points: 2048 (F2) x 256 (F1)

-

Spectral Width: 12 ppm (F2, ¹H), 165 ppm (F1, ¹³C)

-

¹JCH Coupling Constant: 145 Hz

-

-

HMBC:

3. Data Processing

-

Apply a sine-squared window function to both dimensions of the 2D data.

-

Perform Fourier transformation.

-

Phase correct the spectra manually.

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) or TMS (δH 0.00, δC 0.00).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown natural product using NMR spectroscopy.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest in natural product chemistry and drug discovery. The following sections include a summary of expected quantitative data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a visualization of the proposed fragmentation pathway.

Data Presentation: Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the known fragmentation of caryophyllane-type sesquiterpenoids and the behavior of acetate (B1210297) esters upon electron ionization (EI). The molecular weight of this compound (C₁₇H₂₈O₃) is 280.4 g/mol . The expected mass-to-charge ratios (m/z) and their proposed origins are summarized in the table below.

| m/z | Proposed Fragment Ion | Description of Neutral Loss |

| 280 | [C₁₇H₂₈O₃]⁺• | Molecular Ion (M⁺•) |

| 220 | [C₁₅H₂₄O]⁺• | Loss of acetic acid (CH₃COOH) |

| 205 | [C₁₅H₂₅]⁺ | Loss of acetic acid and a hydroxyl radical (•OH) |

| 202 | [C₁₅H₂₂]⁺• | Loss of acetic acid and water (H₂O) |

| 177 | [C₁₃H₂₁]⁺ | Complex rearrangement and fragmentation of the caryophyllane skeleton |

| 161 | [C₁₂H₁₇]⁺ | Further fragmentation of the hydrocarbon backbone |

| 133 | [C₁₀H₁₃]⁺ | Common fragment in caryophyllane sesquiterpenoids |

| 119 | [C₉H₁₁]⁺ | Common fragment in caryophyllane sesquiterpenoids |

| 105 | [C₈H₉]⁺ | Common fragment in caryophyllane sesquiterpenoids |

| 93 | [C₇H₉]⁺ | Common fragment in sesquiterpenoids |

| 43 | [CH₃CO]⁺ | Acetyl cation from the acetate group (often the base peak) |

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of this compound. This protocol is based on established methods for the analysis of sesquiterpenoid acetates.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or hexane.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and determination of the limit of detection (LOD) and limit of quantification (LOQ).

-

Sample Extraction (from a biological matrix):

-

Homogenize the sample material (e.g., plant tissue, microbial culture).

-

Extract the homogenized sample with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and concentrate under reduced pressure at a temperature below 40°C.

-

Re-dissolve the residue in a known volume of the GC-MS compatible solvent.

-

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a mass selective detector.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of sesquiterpenoids.

-

Injector:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final Hold: Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Scan Range: m/z 40-500

-

3. Data Analysis

-

Identification: The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with a previously analyzed authentic standard. The retention time should also be consistent.

-

Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 220 or a specific fragment ion) against the concentration of the prepared standard solutions.

Mandatory Visualization

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and the experimental workflow for the analysis of this compound.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Application Notes and Protocols for In Vitro Evaluation of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction